8-Chloroquinazolin-4-amine molecular weight and exact mass calculation
8-Chloroquinazolin-4-amine molecular weight and exact mass calculation
8-Chloroquinazolin-4-amine: A Technical Guide to Mass Calculation and HRMS Validation
Executive Summary
In preclinical drug discovery, the quinazoline-4-amine scaffold is a privileged pharmacophore, frequently utilized in the design of kinase inhibitors. 8-Chloroquinazolin-4-amine (CAS: 19808-37-8), characterized by the chemical formula C8H6ClN3 [1], serves as a critical intermediate or active moiety in these developmental pipelines.
For researchers handling this compound, a fundamental analytical challenge often arises when transitioning from synthetic benchwork to high-resolution mass spectrometry (HRMS): the discrepancy between the compound's Average Molecular Weight and its Monoisotopic Exact Mass [2][3]. This whitepaper provides a self-validating, step-by-step theoretical framework and experimental protocol to calculate, differentiate, and analytically validate the mass properties of 8-Chloroquinazolin-4-amine.
Theoretical Framework: The Causality of Mass Discrepancy
The physical nature of mass measurement dictates which numerical value a scientist must use. The divergence between molecular weight and exact mass is driven by isotopic distribution, a phenomenon acutely pronounced in halogenated compounds like 8-Chloroquinazolin-4-amine[4][5].
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Average Molecular Weight (Stoichiometric Mass): This value is derived from the average atomic weights of elements, which account for the natural terrestrial abundance of all isotopes[5][6]. It is a macroscopic property used exclusively for bulk stoichiometric calculations (e.g., weighing out powder to achieve a specific molarity).
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Monoisotopic Exact Mass (Analytical Mass): Mass spectrometers do not measure bulk averages; they operate in a vacuum to measure the mass-to-charge ratio ( m/z ) of discrete, individual ions[3][7]. Therefore, the exact mass is calculated using the mass of the most abundant naturally occurring stable isotope of each constituent element (e.g., 12C , 1H , 14N )[6][7].
The Chlorine Effect: The causality behind the massive discrepancy in 8-Chloroquinazolin-4-amine lies at the C-8 position. Chlorine exists naturally as two major stable isotopes: 35Cl (~75.78% abundance) and 37Cl (~24.22% abundance)[4]. While the weighted average atomic mass of chlorine is ~35.453 g/mol , no single chlorine atom actually weighs 35.453 Da[4][5]. If an analytical chemist inputs the average molecular weight into an HRMS inclusion list, the quadrupole will isolate the wrong m/z window, resulting in a false negative detection.
Figure 1: Divergent calculation pathways for Average Molecular Weight vs. Monoisotopic Exact Mass.
Quantitative Data: Atomic and Isotopic Constants
To ensure absolute precision in our calculations, we must utilize standardized IUPAC mass values. The table below summarizes the data required for both stoichiometric and HRMS calculations.
| Element | Average Atomic Weight ( g/mol ) | Primary Isotope | Monoisotopic Mass (Da) |
| Carbon (C) | 12.0107 | 12C | 12.000000 |
| Hydrogen (H) | 1.00794 | 1H | 1.007825 |
| Nitrogen (N) | 14.0067 | 14N | 14.003074 |
| Chlorine (Cl) | 35.453 | 35Cl | 34.968853 |
Mathematical Calculation Protocols
The following methodologies provide a self-validating mathematical proof for the mass properties of 8-Chloroquinazolin-4-amine ( C8H6ClN3 ).
Protocol 1: Calculating Average Molecular Weight (For Synthesis & Assays)
This protocol is used when preparing molar solutions (e.g., a 10 mM DMSO stock solution for in vitro screening).
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Tabulate Constituent Elements: C8 , H6 , Cl1 , N3 .
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Apply Average Atomic Weights:
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Carbon: 8×12.0107=96.0856
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Hydrogen: 6×1.00794=6.04764
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Nitrogen: 3×14.0067=42.0201
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Chlorine: 1×35.453=35.4530
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Summation: 96.0856+6.04764+42.0201+35.4530= 179.60634 g/mol [8].
Protocol 2: Calculating Monoisotopic Exact Mass (For HRMS)
This protocol calculates the mass of the single lightest, most abundant isotopologue of the molecule, accounting for the nuclear mass defect[7][9].
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Tabulate Constituent Elements: C8 , H6 , Cl1 , N3 .
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Apply Monoisotopic Masses:
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12C : 8×12.000000=96.000000
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1H : 6×1.007825=6.046950
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14N : 3×14.003074=42.009222
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35Cl : 1×34.968853=34.968853
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Summation: 96.000000+6.046950+42.009222+34.968853= 179.025025 Da [8].
Analytical Validation Workflow (LC-HRMS)
To empirically validate the identity of synthesized 8-Chloroquinazolin-4-amine, High-Resolution Mass Spectrometry (such as an Orbitrap or Q-TOF system) is employed.
Causality of Ionization Choice: The quinazoline-4-amine scaffold possesses multiple basic nitrogen centers (the pyrimidine ring nitrogens and the exocyclic primary amine). These readily accept a proton in acidic environments. Therefore, Positive Electrospray Ionization (ESI+) is the optimal technique, yielding an [M+H]+ adduct[4][5].
Step-by-Step HRMS Protocol
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Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a solvent system of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid .
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Rationale: Formic acid acts as an abundant proton donor, forcing the equilibrium toward the protonated [M+H]+ state required for ESI+.
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Target Mass Calculation: To find the expected m/z , add the exact mass of a proton ( 1H+ , 1.007276 Da ) to the neutral monoisotopic mass.
Target [M+H]+
179.025025+1.007276= 180.0323 m/z . -
Data Acquisition: Inject the sample into the LC-HRMS system. Extract the ion chromatogram (EIC) for m/z 180.0323 with a mass tolerance of ≤5 ppm .
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Self-Validating Isotopic Profiling (The M+2 Peak): Detecting 180.0323 alone is insufficient for absolute confirmation. Because of the natural ~25% abundance of the 37Cl isotope[4], a secondary peak (the M+2 isotopologue) must appear.
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Calculate the M+2 [M+H]+ mass by substituting 35Cl with 37Cl ( 36.965903 Da ).
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Expected M+2 [M+H]+ = 182.0294 m/z .
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Validation Criteria: The peak at 182.0294 must exhibit an intensity of approximately 32% relative to the base monoisotopic peak at 180.0323 . This specific ratio is the definitive, self-validating fingerprint of a mono-chlorinated species[4].
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Figure 2: LC-HRMS analytical validation workflow for 8-Chloroquinazolin-4-amine isotopic profiling.
References
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Wikipedia. Monoisotopic mass. Retrieved from:[Link]
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University of Missouri Mass Spectrometry Facility. Calculating Exact Masses. Retrieved from:[Link]
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Reddit (r/Chempros). Exact mass vs molecular weight. Retrieved from:[Link]
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ResearchGate. Molecular weight or exact mass in LC-MS? Retrieved from:[Link]
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Wikipedia. Mass (mass spectrometry). Retrieved from:[Link]
Sources
- 1. 8-Chloroquinazolin-4-aMine CAS#: 19808-37-8 [m.chemicalbook.com]
- 2. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. lsa.umich.edu [lsa.umich.edu]
- 6. msf.ucsf.edu [msf.ucsf.edu]
- 7. Monoisotopic mass - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Mass (mass spectrometry) - Wikipedia [en.wikipedia.org]
